3-Chloro-2-fluorotoluene

描述

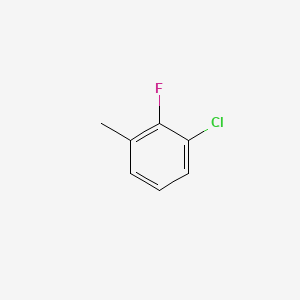

3-Chloro-2-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF and a molecular weight of 144.574 g/mol . It is also known by other names such as 1-chloro-2-fluoro-3-methylbenzene . This compound is a derivative of toluene, where the methyl group is substituted with chlorine and fluorine atoms at the 3rd and 2nd positions, respectively .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2-fluorotoluene involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing various substituted toluenes .

Industrial Production Methods

In industrial settings, the preparation of this compound can involve the diazotization of 2-chloro-4-aminotoluene followed by fluorination . This method includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis and neutralization with sodium carbonate to obtain the final product .

化学反应分析

Types of Reactions

3-Chloro-2-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.

Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.

科学研究应用

Synthesis Routes

- Nucleophilic Aromatic Substitution : This method allows for the introduction of various nucleophiles, leading to diverse derivatives.

- Electrophilic Aromatic Substitution : Utilized to modify the aromatic ring, enhancing the compound's properties for specific applications.

Organic Synthesis

3-Chloro-2-fluorotoluene serves as an important intermediate in synthesizing more complex organic molecules. Its halogen substituents facilitate various reactions, including:

- Catalytic Reactions : Employed to study the effects of halogen substituents on reaction mechanisms, particularly in nucleophilic aromatic substitutions.

Pharmaceutical Development

The compound is investigated for its potential as a precursor in synthesizing biologically active compounds:

- Antimicrobial Activity : Research has shown that derivatives exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.

- Neuropharmacology : Some derivatives have been explored for their effects on GABA receptors, suggesting potential use in treating anxiety disorders .

Materials Science

In materials science, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of polymers and coatings with enhanced performance characteristics.

Agrochemicals

The compound acts as an intermediate in synthesizing pesticides and herbicides, contributing to agricultural productivity by improving crop protection strategies.

Antimicrobial Efficacy

A study highlighted that derivatives of this compound demonstrated significant antimicrobial activity against various strains of bacteria, indicating its potential in developing new antibiotics.

Anxiolytic Properties

Research involving derivatives synthesized from this compound showed enhanced binding to GABAA receptors, indicating potential applications in treating anxiety disorders through pharmacological intervention.

作用机制

The mechanism of action of 3-Chloro-2-fluorotoluene involves its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the chlorine and fluorine atoms . These substituents make the aromatic ring more susceptible to attack by nucleophiles, facilitating various chemical transformations .

相似化合物的比较

Similar Compounds

- 2-Chloro-3-fluorotoluene

- 2-Fluoro-3-chlorotoluene

- 1-Chloro-2-fluoro-3-methylbenzene

Uniqueness

3-Chloro-2-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to other similar compounds . The presence of both chlorine and fluorine atoms on the aromatic ring enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

生物活性

3-Chloro-2-fluorotoluene (C_7H_6ClF) is a halogenated aromatic compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.

Molecular Structure:

- Formula: C_7H_6ClF

- Molecular Weight: 144.57 g/mol

- Boiling Point: Approximately 155 °C

- Density: 1.16 g/cm³

This compound features a chloro and a fluoro substituent on a toluene backbone, which influences its reactivity and biological interactions.

Biochemical Pathways:

The biological activity of this compound can be inferred from studies of similar compounds. Halogenated aromatic compounds often interact with various biological systems, potentially affecting enzyme activity and cellular signaling pathways. For instance, analogous compounds like 5-chloro-2-fluorotoluene have been utilized in synthesizing derivatives with antihypertensive properties through mechanisms involving the modulation of calcium channels in vascular smooth muscle cells.

Pharmacokinetics:

The pharmacokinetic profile of this compound is influenced by its physicochemical properties, including solubility and volatility. Such characteristics dictate absorption rates, distribution within biological systems, metabolism, and excretion pathways.

Biological Activity

Antimicrobial Properties:

Research indicates that halogenated toluenes exhibit antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties .

Toxicological Studies:

Toxicological assessments have indicated that halogenated compounds can exhibit cytotoxic effects at certain concentrations. The specific toxicity profile of this compound remains to be fully elucidated; however, preliminary studies suggest it may induce apoptosis in cancer cell lines through oxidative stress mechanisms .

Case Studies

-

Synthesis and Biological Evaluation:

A study focusing on the synthesis of indole derivatives from 2-fluorotoluenes demonstrated that halogenated toluenes serve as effective precursors in creating biologically active compounds. The resulting indoles exhibited significant activity against various cancer cell lines, highlighting the potential of this compound as a lead compound for further development . -

Environmental Impact Assessment:

An environmental clearance report indicated that the compound is used in specialty chemical production, emphasizing the need for careful assessment of its ecological footprint due to potential bioaccumulation and toxicity in aquatic systems .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| 5-Bromo-3-chloro-2-fluorotoluene | Antihypertensive effects | Synthesis of pharmaceutical intermediates |

| 3-Chloro-4-fluorotoluene | Antimicrobial properties | Used in agrochemicals |

| This compound | Potential cytotoxicity; antimicrobial activity | Organic synthesis and medicinal chemistry |

属性

IUPAC Name |

1-chloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPJOUKIBAEPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234177 | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85089-31-2 | |

| Record name | 1-Chloro-2-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85089-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085089312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C7VU7HAW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。